5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid
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Overview
Description
5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid is a heterocyclic compound that features a benzothiophene moiety fused with a nicotinic acid derivativeThe benzothiophene ring system is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid typically involves the construction of the benzothiophene core followed by its functionalization. Common synthetic methods include:
Cyclization Reactions: Benzothiophene derivatives can be synthesized via cyclization reactions of alkynes.
Electrophilic Cyclization: This method involves the formation of the benzothiophene ring through electrophilic cyclization reactions.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiophene-2-methanol: Known for its antimicrobial properties.
2-Phenylpyridine: Used in the synthesis of organic light-emitting diodes.
5-Bromo-2-thienylboronic acid: Utilized in cross-coupling reactions.
Uniqueness
5-[Benzo(B)thiophen-2-YL]-2-hydroxynicotinic acid stands out due to its unique combination of a benzothiophene ring with a nicotinic acid derivative, providing a versatile scaffold for drug development and material science applications .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-13-10(14(17)18)5-9(7-15-13)12-6-8-3-1-2-4-11(8)19-12/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDFJFBBRSSJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CNC(=O)C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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